molecular formula C6H5FN2O3 B175571 5-Fluoro-2-methyl-4-nitropyridine 1-oxide CAS No. 113209-88-4

5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Cat. No. B175571
M. Wt: 172.11 g/mol
InChI Key: BWNXTHJYONDSFG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound . It has a molecular weight of 172.12 and its IUPAC name is 5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium . The InChI code for this compound is 1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 .


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is C6H5FN2O3 . The canonical SMILES representation is CC1=N+N+[O-])F)[O-] .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position . This is not an electrophilic aromatic substitution . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a solid at room temperature . It has a molecular weight of 172.12 .

Scientific Research Applications

Pyridine Nucleosides Synthesis

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is instrumental in the synthesis of pyridine nucleosides. Nesnow and Heidelberger (1975) demonstrated its use in producing various derivatives, including 5-fluoro-3-deazacytidine, through a series of reactions including reduction, acetylation, and condensation. This process exemplifies the compound's role in creating complex nucleosides for potential therapeutic applications (Nesnow & Heidelberger, 1975).

Nonlinear Optical Materials

Muthuraman et al. (2001) explored the use of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in the crystal engineering of noncentrosymmetric structures for nonlinear optics (NLO). They found that it helps create materials demonstrating quadratic nonlinear optical behavior, crucial for applications in photonics and telecommunication (Muthuraman et al., 2001).

Vibrational Spectroscopy Studies

Lorenc, Hanuza, and Janczak (2012) conducted a structural and vibrational study of 2-N-ethylamino-4-nitropyridine N-oxides, including 5-fluoro variants. Their work focused on the effects of substitutions like the methyl group on molecular arrangement, contributing valuable data for understanding the vibrational properties of such compounds (Lorenc et al., 2012).

Nonlinear Optics Characterization

Andreazza et al. (1990) utilized 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in the growth of organic crystals, notably for their high optical nonlinear behavior. This research underscores the compound's significance in developing materials with specific optical properties (Andreazza et al., 1990).

Proton Transfer in Excited States

De Klerk et al. (2007) studied 2-butylamino-6-methyl-4-nitropyridine N-oxide in nonpolar solutions, revealing insights into proton-transfer processes in higher excited states. Their findings provide a deeper understanding of the photophysics of nitropyridine N-oxides (De Klerk et al., 2007).

Catalytic Synthesis of Acyl Fluorides

Liang, Zhao, and Shibata (2020) reported the use of 2-(difluoromethoxy)-5-nitropyridine, derived from 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, in the palladium-catalyzed fluoro-carbonylation of various iodides. This novel approach highlights the compound's utility in synthesizing pharmaceuticals and radiopharmaceuticals (Liang et al., 2020).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXTHJYONDSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599237
Record name 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-4-nitropyridine 1-oxide

CAS RN

113209-88-4
Record name 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction was carried out in a flask vented to a gas scrubber containing aqueous sodium hydroxide solution. The product of Step 5, 5-fluoro-2-picoline-N-oxide (1.0 g, 7.86 mmol) was cooled to 0° C. and concentrated sulfuric acid (4.2 mL) was slowly added, with stirring. Solid potassium nitrate (1.27 g, 12.5 mmol) was then added to this mixture at 0° C., in small portions over a 45 minute period. The reaction mixture was allowed to warm to ambient temperage and was stirred at ambient temperature for 1 hour. Not all of the potassium nitrate had dissolved and the reaction mixture was heated at 50° C. for 0.5 hours and then at 100° C. for 18 hours. The homogeneous reaction solution was poured over ice and the resultant aqueous solution was adjusted to pH 9 with solid potassium carbonate. The aqueous solution was then extracted with 3 X 80 mL of methylene chloride. The combined organic extract was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.084 g (80% yield) of the title compound as a yellow solid, m.p. 107°-108° C.; MS DCI-NH3M/Z: 190 (M+NH4)+ 10%, 173 (M+H)+ 30%, 157 (M-O)+ 50%; 1H NMR (CDCl3) d 2.48 (s, 3H), 8.05 (d, 1H, J=9.0 Hz), 8.31 (d, 1H, J=6.0 Hz).
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